Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide
Overview
Description
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is a chemical compound with the CAS Number: 860653-59-4 . It has a molecular weight of 269.24 . The IUPAC name for this compound is potassium (fluorosulfonyl) ((trifluoromethyl)sulfonyl)amide .
Molecular Structure Analysis
The InChI code for Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is 1S/CF4NO4S2.K/c2-1(3,4)11(7,8)6-12(5,9)10;/q-1;+1
. This indicates the connectivity and hydrogen count of its atoms .
Chemical Reactions Analysis
Potassium trifluoromethanesulfonimide, a related compound, is a Lewis acid used to enhance the low-temperature radical polymerization of N, N -dimethylacrylamide to synthesize poly (N, N -dimethylacrylamide) .
Physical And Chemical Properties Analysis
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is a solid with a melting point of 101°C . It is a crystalline powder .
Scientific Research Applications
Conformational Studies and Ionic Interactions
Research has delved into the conformations and vibrational assignments of the (Fluorosulfonyl)(trifluoromethanesulfonyl)imide anion, particularly in ionic liquids. Investigations using density functional theory (DFT) and other techniques like differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Raman have revealed insights into its anion geometries and characteristic vibrations. This understanding is crucial for its applications in various ionic interactions and materials science fields (Giffin et al., 2013).
Polymer Functionalization
Another application area is in the synthesis of potassium sulfonyl (trifluoromethanesulfonyl)imide (STFSI) derivatives for polymer functionalization. These derivatives are then used in the post-polymerization functionalization of (co)polymers. This approach has implications for materials engineering and the development of advanced functional materials (Tintaru et al., 2017).
Energy Storage Applications
The compound has significant applications in the field of energy storage. For instance, a highly concentrated electrolyte consisting of 4 M potassium bis(fluorosulfonyl)imide in diethylene glycol dimethyl ether (DEGDME) has been reported to enable stable cycling of potassium metal anodes. This electrolyte has shown high efficiency and excellent capacity retention in potassium metal batteries (Xu et al., 2020).
Investigation of Anode Materials for Batteries
In the context of potassium-ion batteries, covalent sulfur anodes have been developed using potassium bis(fluorosulfonyl)imide-based electrolyte. This development aims to overcome challenges such as electrolyte decomposition and corrosion of current collectors, contributing to advancements in battery technology (Cheng et al., 2021).
Development of Ionic Liquids
Research on ionic liquids with anions based on fluorosulfonyl derivatives, including bis(fluorosulfonyl)imide, has provided insights into their properties such as volumetric mass density and dynamic viscosity. These studies are essential for the development of new ionic liquids for various industrial applications (Gouveia et al., 2017).
Electrolyte Stability in Batteries
In superoxide batteries, the stability of both alkali metal and its superoxide in electrolytes is a critical concern. Studies have shown that potassium bis(fluorosulfonyl)imide-based electrolytes can effectively stabilize these components, guiding the development of stable electrolytes and artificial solid-electrolyte interphases for metal-O2 batteries (Xiao et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;fluorosulfonyl(trifluoromethylsulfonyl)azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF4NO4S2.K/c2-1(3,4)11(7,8)6-12(5,9)10;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBHGOLFXVHBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF4KNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide | |
CAS RN |
860653-59-4 | |
Record name | Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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